Methyl 6-isopropoxy-1H-indole-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis Techniques and Derivatives
Catalytic Amination Procedures : Ferdinand S. Melkonyan et al. (2008) reported the synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate via Ullmann-type intramolecular arylamination. This method uses the CuI-K3PO4-DMF system, allowing for efficient synthesis under mild conditions and air atmosphere, demonstrating the versatility of indole derivatives in organic synthesis Melkonyan, Karchava, & Yurovskaya, 2008.
Conformationally Constrained Tryptophan Derivatives : D. Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogues designed for peptide/peptoid conformation elucidation studies. These derivatives aim to limit the conformational flexibility of the tryptophan side chain, which is crucial for understanding peptide structure and function Horwell, Nichols, Ratcliffe, & Roberts, 1994.
Carboxylation and Derivatization of Indoles : K. Nemoto et al. (2016) explored the carboxylation of various 1-substituted indoles under CO2 pressure, leading to 1-substituted indole-3-carboxylic acids. This method extends to alkoxycarbonylation and carbamoylation, showcasing the potential for creating a wide range of indole-3-carboxylate derivatives Nemoto, Tanaka, Konno, Onozawa, Chiba, Tanaka, Sasaki, Okubo, & Hattori, 2016.
Antiproliferative Activity of Derivatives : A novel class of indole-2-carboxylate derivatives, based on Pyrroloquinoline quinone (PQQ) chemical structure, was synthesized and showed significant antiproliferative activity against various cancer cell lines. This highlights the potential of indole derivatives in cancer therapy research Ji, Xue, Zhan, Shen, Wu, Jin, Wang, & Li, 2014.
Mechanism of Action
Target of Action
Methyl 6-isopropoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The biological activity of indole derivatives suggests that they may have favorable pharmacokinetic properties .
Result of Action
Indole derivatives have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as Methyl 6-isopropoxy-1H-indole-2-carboxylate, are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
Indole derivatives have been shown to have various effects on cells and cellular processes
Properties
IUPAC Name |
methyl 6-propan-2-yloxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)17-10-5-4-9-6-12(13(15)16-3)14-11(9)7-10/h4-8,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVUZWHANZCUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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